1-(3-Chlorophenyl)-4-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine-4-carbonyl)piperazine
CAS No.:
Cat. No.: VC9716298
Molecular Formula: C21H24ClN7O
Molecular Weight: 425.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H24ClN7O |
|---|---|
| Molecular Weight | 425.9 g/mol |
| IUPAC Name | [4-(3-chlorophenyl)piperazin-1-yl]-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methanone |
| Standard InChI | InChI=1S/C21H24ClN7O/c22-17-2-1-3-18(14-17)26-10-12-28(13-11-26)21(30)16-6-8-27(9-7-16)20-5-4-19-24-23-15-29(19)25-20/h1-5,14-16H,6-13H2 |
| Standard InChI Key | VUFGYXJMPNVCSE-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C4=NN5C=NN=C5C=C4 |
| Canonical SMILES | C1CN(CCC1C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C4=NN5C=NN=C5C=C4 |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The compound’s molecular formula is C<sub>21</sub>H<sub>24</sub>ClN<sub>7</sub>O, with a molecular weight of 425.9 g/mol. Its IUPAC name, [4-(3-chlorophenyl)piperazin-1-yl]-[1-([1, triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methanone, reflects the integration of a 3-chlorophenyl-substituted piperazine linked via a carbonyl group to a piperidine ring bearing a triazolopyridazine moiety.
Table 1: Key Molecular Properties
The triazolopyridazine group, a bicyclic system with nitrogen-rich heterocycles, enhances binding affinity to enzymes and receptors through hydrogen bonding and π-π interactions . The 3-chlorophenyl group may contribute to lipophilicity, influencing blood-brain barrier permeability .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves multi-step reactions, typically beginning with the preparation of triazolopyridazin-6-amine and piperidine-4-carboxylic acid derivatives. A pivotal step is the coupling of the piperidine carbonyl group to the piperazine ring under conditions optimized for yield and purity.
Key Steps:
-
Formation of Triazolopyridazine Intermediate: Cyclocondensation of hydrazine derivatives with pyridazine precursors under acidic conditions .
-
Piperidine Functionalization: Introduction of the carbonyl group via Steglich esterification or similar acyl transfer reactions.
-
Piperazine Coupling: Nucleophilic substitution or amide bond formation to attach the 3-chlorophenyl-piperazine moiety .
Reaction Conditions
Optimal parameters include:
-
Solvents: Dichloromethane (DCM) or dimethylformamide (DMF) for polar intermediates.
-
Catalysts: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for carbonyl activation.
-
Temperature: 0–25°C to prevent side reactions in sensitive steps .
Table 2: Representative Synthesis Yields
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Triazolopyridazine Formation | 65–72 | ≥95 |
| Piperidine Carbonylation | 80–85 | ≥98 |
| Final Coupling | 50–60 | ≥90 |
Biological Activities and Mechanisms
Neurological Targets
The piperazine moiety is structurally analogous to antipsychotics (e.g., aripiprazole), suggesting potential dopaminergic or serotonergic modulation. Molecular docking studies propose affinity for 5-HT<sub>1A</sub> and D<sub>2</sub> receptors, though empirical validation is pending .
Table 3: In Vitro Antiproliferative Activity (IC<sub>50</sub>)
| Cell Line | IC<sub>50</sub> (nM) |
|---|---|
| LNCaP (Prostate Cancer) | 12.4 ± 1.2 |
| PC-3 (Prostate Cancer) | 18.9 ± 2.1 |
| HEK293 (Non-Cancerous) | >1000 |
Therapeutic Applications and Future Directions
Neurological Disorders
The compound’s dual affinity for monoamine receptors positions it as a candidate for schizophrenia or depression, though in vivo efficacy and toxicity profiles remain uncharacterized .
Oncology
Prostate cancer applications are supported by structural similarity to clinical-stage triazolopyridazines . Co-administration with taxanes or PARP inhibitors could synergize efficacy .
Challenges and Innovations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume